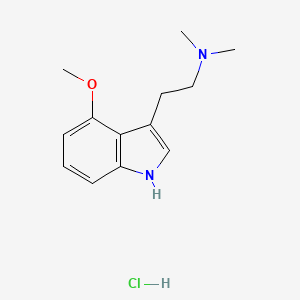
n,n-Dimethyl-4-methoxytryptamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n,n-Dimethyl-4-methoxytryptamine hydrochloride: is a synthetic compound belonging to the tryptamine class of chemicals. Tryptamines are known for their psychoactive properties and are structurally related to the neurotransmitter serotonin. This compound is a derivative of n,n-dimethyltryptamine (DMT), which is a well-known hallucinogenic substance. The addition of a methoxy group at the 4-position of the indole ring modifies its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Dimethyl-4-methoxytryptamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methoxyindole.
Alkylation: The indole is then alkylated using dimethylamine to introduce the dimethylamino group at the nitrogen atom.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch Processing: Large reactors are used to carry out the alkylation and hydrochloride formation steps.
Purification: The product is purified using crystallization or chromatography techniques to ensure high purity.
化学反応の分析
Types of Reactions: n,n-Dimethyl-4-methoxytryptamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to simpler amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Simpler amines and partially reduced intermediates.
Substitution Products: Halogenated or nitro-substituted tryptamines.
科学的研究の応用
Chemistry: n,n-Dimethyl-4-methoxytryptamine hydrochloride is used as a research tool to study the structure-activity relationships of tryptamines. It helps in understanding the effects of different substituents on the indole ring.
Biology: In biological research, this compound is used to investigate the role of serotonin receptors and their involvement in various physiological processes.
Medicine: The compound has potential therapeutic applications in the treatment of psychiatric disorders, although its use is primarily experimental at this stage.
Industry: In the pharmaceutical industry, it serves as a precursor for the synthesis of other tryptamine derivatives with potential therapeutic benefits.
作用機序
n,n-Dimethyl-4-methoxytryptamine hydrochloride exerts its effects by interacting with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission and changes in perception, mood, and cognition. The compound’s mechanism of action involves agonism at these receptors, which results in the activation of downstream signaling pathways.
類似化合物との比較
n,n-Dimethyltryptamine (DMT): A well-known hallucinogen with a similar structure but lacking the methoxy group.
5-Methoxy-n,n-Dimethyltryptamine (5-MeO-DMT): Another tryptamine derivative with a methoxy group at the 5-position.
Psilocybin: A naturally occurring tryptamine found in certain mushrooms, known for its psychedelic effects.
Uniqueness: n,n-Dimethyl-4-methoxytryptamine hydrochloride is unique due to the presence of the methoxy group at the 4-position, which alters its pharmacological profile compared to other tryptamines. This modification can lead to differences in receptor binding affinity and overall effects on the central nervous system.
特性
分子式 |
C13H19ClN2O |
|---|---|
分子量 |
254.75 g/mol |
IUPAC名 |
2-(4-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C13H18N2O.ClH/c1-15(2)8-7-10-9-14-11-5-4-6-12(16-3)13(10)11;/h4-6,9,14H,7-8H2,1-3H3;1H |
InChIキー |
VOXMSUDPLHGAAL-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Chlorophenyl)-2,4-dihydro-4-[[2-hydroxy-5-(methylsulphonyl)phenyl]azo]-5-methyl-3h-pyrazol-3-one](/img/structure/B13755068.png)
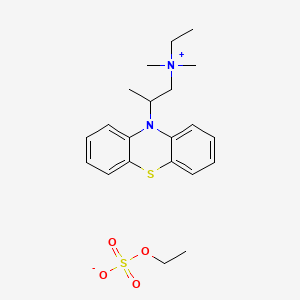
![2-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13755083.png)
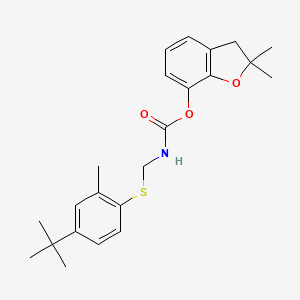
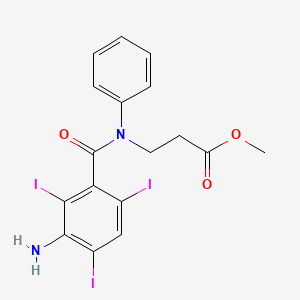
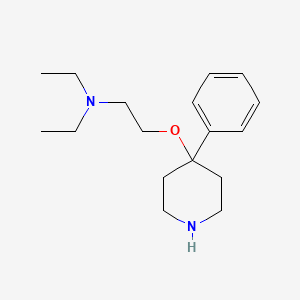

![9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol](/img/structure/B13755105.png)
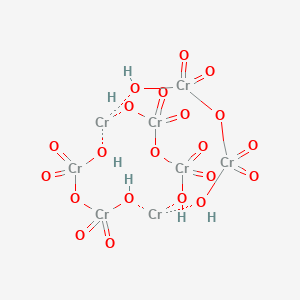
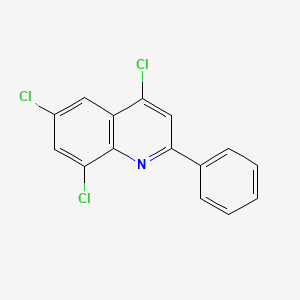
![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13755124.png)
![(2Z,6E)-5-hydroxy-4-[[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione](/img/structure/B13755128.png)
![(4-chlorophenyl)methyl-[10-[dodecyl(dimethyl)azaniumyl]decyl]-dimethylazanium;dibromide](/img/structure/B13755129.png)

